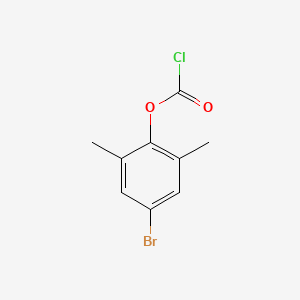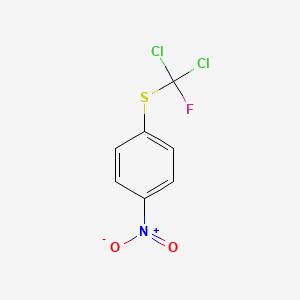![molecular formula C16H22N4 B6317849 Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95% CAS No. 179056-48-5](/img/structure/B6317849.png)
Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .Chemical Reactions Analysis
Triazoles have been shown to exhibit various biological activities, including antiviral activity . They can disrupt the replication cycle of a virus, allowing the body to eliminate it more easily . The development of novel effective antiviral agents using triazoles is urgently needed as viral diseases are increasingly recognized .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles depend on their specific structure . They are generally stable under various conditions and have the ability to form hydrogen bonding and bipolar interactions, which can improve their solubility .科学的研究の応用
Pharmaceuticals
Triazole compounds have been extensively studied as promising drug candidates due to their diverse biological activities. They exhibit antimicrobial, anticancer, antiprotozoal, antitubercular, and anti-HIV potential . The triazole moiety in “N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine” could potentially be explored for similar pharmaceutical applications.
Agricultural Chemicals
Triazoles are used in agrochemicals due to their properties as fungicides and plant growth regulators . The subject compound may find use in the development of new agrochemicals that protect crops from fungal diseases or regulate their growth.
Material Science
Triazole derivatives are known for their application in material science, such as in the formation of dendritic and polymeric networks . The compound could be utilized in creating new materials with unique properties.
Corrosion Inhibition
In industrial applications, triazoles serve as corrosion inhibitors, particularly for copper alloys . “N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine” might be researched for its efficacy in protecting metals from corrosion.
Cancer Therapy
Some triazole compounds have been approved by the FDA for cancer therapy, such as Letrozole and Anastrozole for breast cancer treatment . The triazole ring in the compound could be investigated for its potential use in cancer therapy.
Chemical Synthesis
Triazoles are pivotal in “click chemistry”, a synthetic methodology that joins small units together quickly and reliably . This compound could be a key intermediate in synthesizing various organic molecules.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been reported to exhibit significant α-glucosidase inhibition activity and potent anticancer activity against various cell lines .
Mode of Action
Triazole derivatives have been reported to interact with their targets and induce changes that lead to their biological effects . For instance, some triazole derivatives have been found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
Triazole derivatives have been reported to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Triazole derivatives have been reported to exhibit promising neuroprotective and anti-inflammatory properties .
Safety and Hazards
The safety and hazards associated with the use of triazoles depend on their specific structure and the conditions under which they are used . Some triazole derivatives have been associated with off-target effects and related toxicities, such as ocular toxicities and excess hepatotoxicity, which can compromise their efficacy and lead to resistance and metastasis .
将来の方向性
The future of triazole research lies in the development of more potent and effective antiviral agents . The potent antiviral activity profile of triazole compounds highlighted in recent research over the last ten years can be useful for the future of clinical research . Furthermore, the recognition of the 4-(1H-1,2,3-triazol-1-yl)benzamide motif as a new scaffold for HSP90 inhibitors suggests potential future directions for the development of new therapeutic agents .
特性
IUPAC Name |
N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-4-6-15(5-3-1)17-13-14-7-9-16(10-8-14)20-12-11-18-19-20/h7-12,15,17H,1-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDVSDKOARMRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)

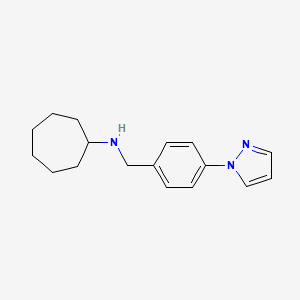
![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
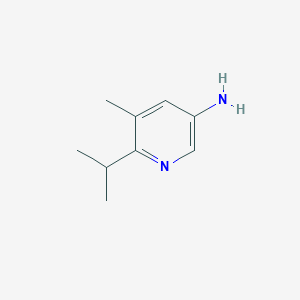

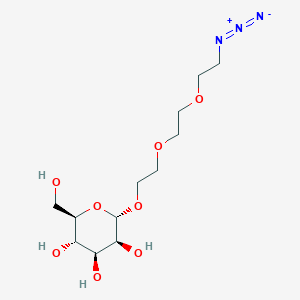
![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)
